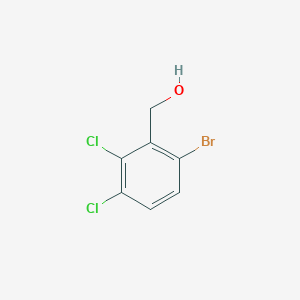
6-Bromo-2,3-dichlorobenzyl alcohol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3-dichlorobenzyl alcohol is represented by the InChI code1S/C7H5BrCl2O/c8-5-1-2-6 (9)7 (10)4 (5)3-11/h1-2,11H,3H2 . Physical And Chemical Properties Analysis
6-Bromo-2,3-dichlorobenzyl alcohol is a white to off-white crystalline solid. It has a molecular weight of 255.92 g/mol .Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
- 6-Bromo-2,3-dichlorobenzyl alcohol and its derivatives have been subjects of extensive spectroscopic and theoretical studies. These studies involve Fourier Transform Infrared (FT-IR) and Raman spectroscopy to understand the electronic and structural aspects of related compounds. For instance, 1-bromo-2,3-dichlorobenzene was analyzed for its electronic structure, thermodynamic properties, and solvent effects on absorption spectra. Nonlinear Optical (NLO) properties and quantum chemical descriptors were also studied, indicating the potential of these compounds as good nonlinear optical materials (Arivazhagan et al., 2013).
Development in Synthesis Techniques
- The synthesis of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, an important intermediate with wide application, has seen significant developments. Research in this area focuses on improving synthesis methods using mesoporous molecular sieve supported metal oxides, chiral ligands, and other active components (Li Ga, 2014).
Molecular Dynamics and Docking Properties
- Studies have also been conducted on the molecular dynamics and docking properties of related compounds. For instance, 2-bromo-1, 4-dichlorobenzene was investigated for its local reactivity properties, docking properties, and molecular dynamics simulations with water molecules, revealing its potential inhibitory activity against specific enzymes (Vennila et al., 2018).
Antimicrobial Activities
- Some derivatives of 6-Bromo-2,3-dichlorobenzyl alcohol, like nicotinohydrazones, have been synthesized and studied for their antimicrobial activities. These studies involve structural characterization and evaluation of in vitro antimicrobial activities, indicating potential as antibacterial agents (Hai-yun Zhu, 2020).
Safety and Hazards
The safety information for 6-Bromo-2,3-dichlorobenzyl alcohol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It is structurally similar to dichlorobenzyl alcohol, which is known to have a broad spectrum of antibacterial and antiviral activity .
Mode of Action
Dichlorobenzyl alcohol, a structurally similar compound, is thought to denature external proteins and rearrange the tertiary structure proteins . It also has local anesthetic action due to a reduced sodium channel blockade .
Biochemical Pathways
The denaturation of proteins and the rearrangement of their tertiary structures, as seen with dichlorobenzyl alcohol, can potentially disrupt multiple biochemical pathways .
Result of Action
Based on the known effects of dichlorobenzyl alcohol, it can be inferred that the compound may have antibacterial, antiviral, and local anesthetic effects .
Propriétés
IUPAC Name |
(6-bromo-2,3-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGMWYMWAKJBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichlorobenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)

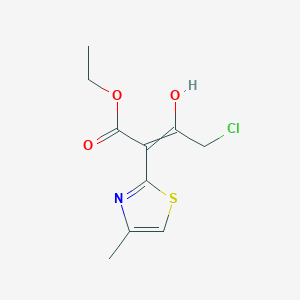


![2-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384259.png)
![2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol](/img/structure/B1384260.png)
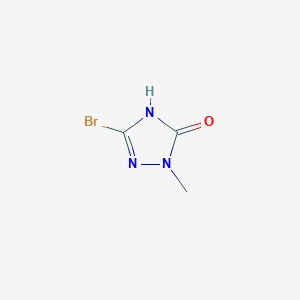
![3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384262.png)
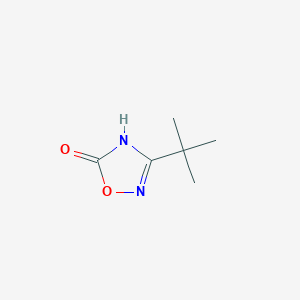

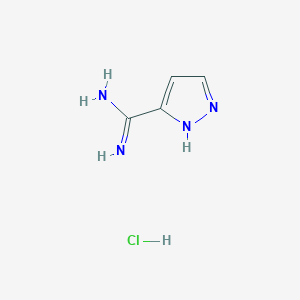
![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)